molecular formula C19H23ClN2O B13490200 N-[4-(2-{[2-(3-chlorophenyl)ethyl]amino}propan-2-yl)phenyl]acetamide

N-[4-(2-{[2-(3-chlorophenyl)ethyl]amino}propan-2-yl)phenyl]acetamide

Cat. No.: B13490200
M. Wt: 330.8 g/mol
InChI Key: ILZYDHSIQJSLJH-UHFFFAOYSA-N
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Description

N-[4-(2-{[2-(3-chlorophenyl)ethyl]amino}propan-2-yl)phenyl]acetamide is a complex organic compound with a unique structure that includes a chlorophenyl group, an ethylamino group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-{[2-(3-chlorophenyl)ethyl]amino}propan-2-yl)phenyl]acetamide typically involves multiple steps. One common method includes the reaction of 3-chlorophenylethylamine with isopropylbenzylamine under controlled conditions to form an intermediate. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-{[2-(3-chlorophenyl)ethyl]amino}propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, ethanol as a solvent.

    Substitution: Sodium hydroxide, potassium tert-butoxide, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[4-(2-{[2-(3-chlorophenyl)ethyl]amino}propan-2-yl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-[4-(2-{[2-(3-chlorophenyl)ethyl]amino}propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(2-{[2-(3-chlorophenyl)ethyl]amino}propan-2-yl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H23ClN2O

Molecular Weight

330.8 g/mol

IUPAC Name

N-[4-[2-[2-(3-chlorophenyl)ethylamino]propan-2-yl]phenyl]acetamide

InChI

InChI=1S/C19H23ClN2O/c1-14(23)22-18-9-7-16(8-10-18)19(2,3)21-12-11-15-5-4-6-17(20)13-15/h4-10,13,21H,11-12H2,1-3H3,(H,22,23)

InChI Key

ILZYDHSIQJSLJH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(C)(C)NCCC2=CC(=CC=C2)Cl

Origin of Product

United States

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